molecular formula C15H21BO4 B1393638 Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 882679-40-5

Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No. B1393638
M. Wt: 276.14 g/mol
InChI Key: HAPIXNBOBZHNCA-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It is also known as 4-Methoxycarbonylphenylboronic acid, pinacol ester . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” consists of a benzene ring attached to a boron atom, which is further connected to two methyl groups and an oxygen atom . The boron atom is also connected to a methyl group via an oxygen atom .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . It can also participate in transesterification reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 77-81 °C . The compound has a molecular weight of 263.1 .

Scientific Research Applications

Synthesis and Structural Characterization

Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been utilized in the synthesis of various boric acid ester intermediates with benzene rings. These compounds are typically obtained through multi-step substitution reactions. Their structures are often confirmed using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Additionally, the molecular structures are determined using X-ray diffraction and further calculated using density functional theory (DFT), showing consistency between the DFT-optimized structures and the crystal structures obtained from X-ray diffraction (Huang et al., 2021).

Crystallographic and Conformational Analysis

These compounds also undergo detailed crystallographic and conformational analyses. The molecular electrostatic potential and frontier molecular orbitals are investigated, revealing some physicochemical properties. This level of analysis is crucial for understanding the behavior and potential applications of these compounds in various scientific fields (Huang et al., 2021).

Applications in Molecular Structure Studies

Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives are used in studies focusing on the molecular structure, particularly in the context of vibrational properties. These studies involve spectroscopic characterization (FT-IR, 1H NMR, 13C NMR, and MS), which is essential for understanding the molecular behavior and potential applications in materials science and chemistry (Wu et al., 2021).

Development of Novel Compounds

This chemical is a key intermediate in the development of novel compounds with potential applications in various fields such as materials science, pharmaceuticals, and chemical engineering. The synthesized compounds are typically characterized in depth to understand their properties and potential applications (Takagi & Yamakawa, 2013).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

The future directions of this compound largely depend on its applications in various fields. Given its use in pharmaceuticals and chemical intermediates , it is likely that research will continue to explore its potential uses and improve its synthesis methods.

properties

IUPAC Name

methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-7-8-11(13(17)18-6)9-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPIXNBOBZHNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682238
Record name Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

CAS RN

882679-40-5
Record name Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxycarbonyl-2-methylphenylboronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kraljić, D Jelić, D Žiher, A Cvrtila, S Dragojević… - Molecules, 2019 - mdpi.com
Autotaxin (ATX) is an extracellular enzyme that hydrolyses lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), which has a role in the mediation of inflammation, fibrosis and …
Number of citations: 18 www.mdpi.com
ML Arwood, Y Liu, SK Harkins, DM Weinstock… - Cell Chemical …, 2023 - cell.com
Recurrent JAK2 alterations are observed in myeloproliferative neoplasms, B-cell acute lymphoblastic leukemia, and other hematologic malignancies. Currently available type I JAK2 …
Number of citations: 4 www.cell.com

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